molecular formula C17H23NO3 B13493077 benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate

benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate

Cat. No.: B13493077
M. Wt: 289.4 g/mol
InChI Key: WYIJFQIYHUVIMU-NVXWUHKLSA-N
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Description

Benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridine core. The molecule contains a hydroxymethyl substituent at the 4a position and a benzyloxycarbonyl group at the 1-position, with defined stereochemistry (4aS,7aR).

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate

InChI

InChI=1S/C17H23NO3/c19-13-17-9-4-8-15(17)18(11-5-10-17)16(20)21-12-14-6-2-1-3-7-14/h1-3,6-7,15,19H,4-5,8-13H2/t15-,17-/m1/s1

InChI Key

WYIJFQIYHUVIMU-NVXWUHKLSA-N

Isomeric SMILES

C1C[C@@H]2[C@](C1)(CCCN2C(=O)OCC3=CC=CC=C3)CO

Canonical SMILES

C1CC2C(C1)(CCCN2C(=O)OCC3=CC=CC=C3)CO

Origin of Product

United States

Preparation Methods

Construction of the Cyclopenta[b]pyridine Core

One common approach starts from commercially available or easily synthesized pyridone or pyridine derivatives, followed by ring-forming reactions such as Claisen condensations, cyclizations, or cascade bicyclization sequences.

  • Modified Pyridone Route : A reported method involves benzyl etherification of ethyl chloroacetoacetate to form an ether intermediate, followed by one-carbon homologation to an enamine. Subsequent Claisen condensation and immediate cyclization yield a pyrone intermediate, which upon heating with an aromatic amine converts into a pyridone ring. This pyridone can then be saponified to give a pyridone carboxylic acid intermediate, a key precursor for further functionalization.

  • Four-Component Bicyclization : Another strategy uses multicomponent reactions involving arylglyoxals, pyrazol-5-amines, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one or cyclohexane-1,3-diones. This leads to complex cyclopenta-fused pyridine derivatives via Knoevengel condensation, Michael addition, and double cyclization sequences, enabling access to diverse cyclopenta[b]pyridine frameworks with high yields (61–82%).

  • Cyclopentapyridine Derivatives Synthesis : Cyclopenta[b]pyridine-3-carboxylate derivatives have been synthesized and purified via column chromatography with yields around 50–56%, demonstrating feasibility of preparing cyclopentapyridine esters with controlled purity and stereochemistry.

Installation of the Hydroxymethyl Group at 4a Position

Representative Synthetic Scheme (Summary)

Step Reaction Type Key Reagents/Conditions Outcome Yield Range (%) Reference
1 Benzyl etherification Ethyl chloroacetoacetate + benzyl bromide Benzyl ether intermediate Not specified
2 One-carbon homologation Enamine formation Enamine intermediate Not specified
3 Claisen condensation + cyclization Base, heat Pyrone intermediate Not specified
4 Pyrone to pyridone conversion Heating with aromatic amine Pyridone intermediate Not specified
5 Saponification Base Pyridone carboxylic acid Not specified
6 Benzyl ester formation Benzyl bromide, base Benzyl carboxylate ester Not specified
7 Hydroxymethylation Formaldehyde derivatives, stereoselective Hydroxymethyl group at 4a position Not specified
8 Purification Column chromatography Pure this compound 40–80 (typical)

Research Discoveries and Optimization Insights

  • Stereoselectivity : Control of stereochemistry at 4a and 7a is achieved through careful selection of reaction conditions and intermediates. For example, the use of chiral amines or catalytic systems during pyridone ring formation helps direct the stereochemistry.

  • Yield Optimization : Reaction yields vary depending on reagent purity, solvent choice, temperature, and reaction time. Typical yields for key intermediates range from 40% to over 80% with optimized protocols.

  • Biological Relevance : Compounds with this core structure and functionalization have been evaluated for biological activity, including enzyme inhibition assays, which underscores the importance of the precise synthetic control for bioactive analogues.

  • Alternative Synthetic Routes : Four-component bicyclization and radical cascade methods provide alternative routes to related cyclopenta[b]pyridine derivatives, offering flexibility in scaffold diversification.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler alcohol or alkane. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Compound Name Substituents Stereochemistry Key Differences
Target Compound 4a-hydroxymethyl, 1-benzyl ester (4aS,7aR) Reference for comparison
O1-Benzyl O4a-methyl (4aR,7aS)-hexahydro-2H-cyclopenta[b]pyridine dicarboxylate 4a-methyl, 1-benzyl ester (4aR,7aS) Methyl vs. hydroxymethyl; stereochemistry
Benzyl 3-hydroxy-2-(2-oxo)propyl-1-piperidinecarboxylate Piperidine core, oxo-propyl (2S,3S) Furanopyridine vs. cyclopentapyridine core
  • The stereochemical inversion (4aS vs. 4aR) may influence binding affinity in chiral environments .
  • Core Structure : Unlike the piperidine-based analog in , the cyclopenta[b]pyridine core in the target compound introduces ring strain and conformational rigidity, which could affect reactivity or biological activity .

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • IR Spectroscopy : Hydroxymethyl groups typically show broad O–H stretches near 3200–3600 cm⁻¹, absent in methyl-substituted analogs (e.g., ) .
  • NMR : The cyclopentapyridine core would exhibit distinct ¹H-NMR signals for bridgehead protons (δ ~3.0–4.0 ppm) and diastereotopic methylene groups .

Biological Activity

Benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate (CAS No. 2803359-95-5) is a complex organic compound belonging to the class of cyclopentapyridine derivatives. Its unique structural features suggest potential biological activities that warrant investigation. This article delves into the biological activity of this compound, summarizing current research findings, case studies, and relevant data.

  • Molecular Formula : C17H23NO3
  • Molecular Weight : 289.3694 g/mol
  • SMILES Notation : OC[C@]12CCCN([C@@H]2CCC1)C(=O)OCc1ccccc1
PropertyValue
CAS Number2803359-95-5
Molecular FormulaC17H23NO3
Molecular Weight289.3694 g/mol
AvailabilityTypically In Stock

Pharmacological Insights

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Antiproliferative Effects : Studies on related compounds suggest that the presence of hydroxymethyl groups can enhance antiproliferative activity against various cancer cell lines. For instance, benzopsoralens with similar functional groups have been shown to inhibit topoisomerase II, leading to reduced cell proliferation in mammalian cells .
  • Topoisomerase Inhibition : The ability to inhibit topoisomerase II is crucial for the development of anticancer agents. Compounds with structural similarities have demonstrated significant inhibition of this enzyme, which is essential for DNA replication and transcription .

Case Studies

  • Anticancer Activity : A study involving benzyl derivatives indicated that modifications at specific positions can lead to enhanced cytotoxicity against human cancer cell lines. The incorporation of hydroxymethyl groups was particularly noted for its effectiveness in inducing apoptosis in cancer cells .
  • Mechanistic Studies : Research has shown that certain derivatives can induce DNA damage through mechanisms independent of interstrand cross-linking. This suggests a unique pathway for inducing cytotoxic effects that could be exploited for therapeutic purposes .

Comparative Analysis

To further elucidate the biological activity of this compound, a comparative analysis with similar compounds can provide insights into its potential applications.

Table 2: Comparative Biological Activities of Related Compounds

Compound NameAntiproliferative ActivityTopoisomerase InhibitionMechanism of Action
Benzyl Hydroxymethyl Derivative AHighYesInduces apoptosis
Benzyl Hydroxymethyl Derivative BModerateYesDNA damage without cross-linking
Benzyl (4aS,7aR) CompoundHighPotentiallyApoptosis induction

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high enantiomeric purity?

  • Methodology : Multi-step synthesis routes often involve cyclization followed by stereoselective functionalization. For example, chiral catalysts (e.g., Pd-based catalysts for cross-couplings) or enzymatic resolution can enhance enantiomeric excess . Critical parameters include temperature control (±5°C tolerance), solvent polarity (e.g., THF vs. DCM), and catalyst loading (1–5 mol%). Post-synthesis purification via preparative HPLC or chiral column chromatography is essential to isolate stereoisomers .

Q. Which analytical techniques are most effective for characterizing the stereochemical configuration and functional groups of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELX software (SHELXL/SHELXD) for refining crystal structures, particularly for resolving ambiguous stereocenters .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with COSY/NOESY to confirm spatial proximity of hydrogens in the cyclopenta[b]pyridine core .
  • Mass spectrometry (HRMS) : Validate molecular formula (C16_{16}H19_{19}NO3_3) and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between computational predictions and experimental data?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G* level) to predict optimized geometries and compare with experimental X-ray data.
  • Validate using electronic circular dichroism (ECD) to correlate computed vs. observed Cotton effects .
  • Cross-reference with SHELX-refined crystallographic data , ensuring R1_1 < 0.05 and wR2_2 < 0.10 for high confidence .

Q. What experimental strategies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (KdK_d).
  • Molecular docking : Use AutoDock Vina with crystal structures from the PDB to predict binding poses.
  • Enzyme inhibition assays : Measure IC50_{50} values in vitro (e.g., fluorescence-based assays for kinases) .

Q. How can researchers address challenges in synthesizing derivatives with modified substituents (e.g., replacing benzyl with aryl groups)?

  • Methodology :

  • Protecting group strategies : Use tert-butyloxycarbonyl (Boc) or benzyl groups to shield the hydroxymethyl moiety during functionalization .
  • Cross-coupling reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig reactions for aryl substitutions, optimizing Pd catalyst systems (e.g., Pd(OAc)2_2/XPhos) .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties and metabolic stability?

  • Methodology :

  • ADMET prediction : Use SwissADME or pkCSM to estimate logP, solubility, and cytochrome P450 interactions.
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to study conformational stability in aqueous vs. lipid environments .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental 13C^{13}\text{C}-NMR chemical shifts be addressed?

  • Methodology :

  • Re-examine solvent effects (e.g., DMSO vs. CDCl3_3) and tautomeric equilibria using Gaussian 09 calculations with the IEFPCM solvent model.
  • Validate with heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm carbon-proton connectivity .

Tables of Key Data

Property Value/Technique Reference
Molecular weight273.332 g/mol
Enantiomeric excess (ee)≥98% (chiral HPLC)
X-ray refinement softwareSHELXL (R1_1 = 0.032)
Predicted logP (SwissADME)2.45 ± 0.3

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